molecular formula C11H10N2O3 B2354567 (2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide CAS No. 931965-95-6

(2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide

Cat. No.: B2354567
CAS No.: 931965-95-6
M. Wt: 218.212
InChI Key: VFEOFZSPIMVOJP-QBFSEMIESA-N
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Description

(2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a hydroxyimino group at the second position, a methyl group at the sixth position, and a carboxamide group at the third position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-methyl-chromene-3-carboxylic acid with hydroxylamine to introduce the hydroxyimino group. The reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The methyl group at the sixth position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-nitro-6-methyl-chromene-3-carboxamide.

    Reduction: Formation of 2-amino-6-methyl-chromene-3-carboxamide.

    Substitution: Formation of various substituted chromenes depending on the electrophile used.

Scientific Research Applications

(2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxylic acid
  • (2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxylate
  • (2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyimino group at the second position and the carboxamide group at the third position makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-2-hydroxyimino-6-methylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-2-3-9-7(4-6)5-8(10(12)14)11(13-15)16-9/h2-5,15H,1H3,(H2,12,14)/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEOFZSPIMVOJP-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=NO)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)O/C(=N\O)/C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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